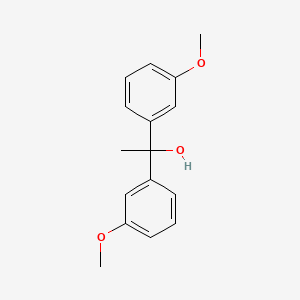

1,1-Bis(3-methoxyphenyl)ethanol

Description

BenchChem offers high-quality 1,1-Bis(3-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(3-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H18O3 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

1,1-bis(3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C16H18O3/c1-16(17,12-6-4-8-14(10-12)18-2)13-7-5-9-15(11-13)19-3/h4-11,17H,1-3H3 |

InChI Key |

CBLCIMMRKZLTTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)(C2=CC(=CC=C2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Bis(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,1-Bis(3-methoxyphenyl)ethanol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. As a key structural motif, the 1,1-diaryl-ethanol framework is of significant interest to researchers in drug discovery and development. This document outlines the fundamental principles behind its synthesis, a detailed experimental protocol, and a thorough guide to its characterization using modern analytical techniques.

Introduction: The Significance of 1,1-Bis(3-methoxyphenyl)ethanol

1,1-Bis(3-methoxyphenyl)ethanol is a symmetrical tertiary alcohol. The presence of two methoxy-substituted phenyl rings and a hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules. The methoxy group can modulate the electronic properties and metabolic stability of derivatives, a feature often exploited in the design of new therapeutic agents. Understanding the efficient synthesis and rigorous characterization of this compound is therefore crucial for its application in further research and development.

Synthesis of 1,1-Bis(3-methoxyphenyl)ethanol: A Grignard Approach

The most common and efficient method for the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to attack an electrophilic carbonyl carbon.[1][2] In this case, two equivalents of 3-methoxyphenylmagnesium bromide react with an ester, such as methyl acetate or ethyl acetate, to yield the desired tertiary alcohol.[3]

Reaction Mechanism

The reaction proceeds in a two-step nucleophilic addition. The first equivalent of the Grignard reagent attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group to form a ketone (3,3'-dimethoxybenzophenone). A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone, creating a more stable alkoxide intermediate. Finally, an acidic workup protonates the alkoxide to yield the final product, 1,1-Bis(3-methoxyphenyl)ethanol.

Caption: Mechanism of 1,1-Bis(3-methoxyphenyl)ethanol synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the Grignard reagent.[3]

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl acetate (or ethyl acetate)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (optional, for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 3-bromoanisole (2.0 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the 3-bromoanisole solution to the flask. The reaction should start spontaneously, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ester:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of methyl acetate (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the methyl acetate solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.[4]

-

If a large amount of white precipitate (magnesium salts) forms, a small amount of dilute hydrochloric acid can be added to dissolve it.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification

The crude 1,1-Bis(3-methoxyphenyl)ethanol can be purified by recrystallization or column chromatography.

-

Recrystallization: Suitable solvents for recrystallization include ethanol, or a mixture of hexanes and ethyl acetate.[5][6]

-

Column Chromatography: For more rigorous purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[6]

Characterization of 1,1-Bis(3-methoxyphenyl)ethanol

The structure and purity of the synthesized 1,1-Bis(3-methoxyphenyl)ethanol should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[7]

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1-Bis(3-methoxyphenyl)ethanol is expected to show the following signals:

| Proton | Approx. Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | 2.0 - 3.0 | Singlet (broad) | 1H |

| Aromatic-H | 6.7 - 7.3 | Multiplet | 8H |

| -OCH₃ | ~3.8 | Singlet | 6H |

| -CH₃ | ~1.9 | Singlet | 3H |

The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[8][9]

| Carbon | Approx. Chemical Shift (ppm) |

| Quaternary Carbon (C-OH) | 75 - 85 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Methyl Carbon (-CH₃) | 25 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,1-Bis(3-methoxyphenyl)ethanol will exhibit characteristic absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3600 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (alcohol) | 1200 - 1050 |

| C-O-C stretch (ether) | 1300 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11] For 1,1-Bis(3-methoxyphenyl)ethanol (C₁₇H₂₀O₃), the expected molecular weight is approximately 272.34 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and various fragment ions. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule and cleavage of the carbon-carbon bonds adjacent to the hydroxyl group.[11][12]

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1,1-Bis(3-methoxyphenyl)ethanol. The Grignard reaction offers a reliable and scalable method for its preparation. Thorough characterization using NMR, IR, and mass spectrometry is essential to confirm the identity and purity of the final product. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for various scientific applications.

References

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

U.S. Department of Commerce. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Arts, S. J. H., Mombarg, E. J. M., van Bekkum, H., & Sheldon, R. A. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Journal of Mass Spectrometry, 45(8), 967-979.

-

University of California, Los Angeles. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

National Institutes of Health. (2021). 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

- Höllrigl, V., & Riebel, P. (2013). Preparation of pharmaceutical important fluorinated 1-arylethanols using isolated enzymes.

- Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

U.S. Department of Commerce. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved from [Link]

- Google Patents. (n.d.). Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. uab.edu [uab.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. compoundchem.com [compoundchem.com]

- 10. uni-saarland.de [uni-saarland.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. apps.dtic.mil [apps.dtic.mil]

Spectroscopic Elucidation of 1,1-Bis(3-methoxyphenyl)ethanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1-Bis(3-methoxyphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles and comparative analysis of analogous structures to offer a comprehensive characterization of the target molecule.

Introduction

1,1-Bis(3-methoxyphenyl)ethanol is a tertiary alcohol of interest in synthetic organic chemistry. Its structure, featuring two methoxy-substituted phenyl rings attached to a chiral carbon, presents a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification and the assessment of its purity. This guide will delve into the expected spectral features of this compound, grounded in fundamental principles and supported by data from structurally related molecules.

The symmetrical nature of the two 3-methoxyphenyl groups simplifies certain aspects of the NMR spectra, while the tertiary alcohol moiety and the substitution pattern on the aromatic rings give rise to characteristic signals across different spectroscopic techniques.

Molecular Structure and Spectroscopic Overview

The structure of 1,1-Bis(3-methoxyphenyl)ethanol is presented below. The key structural features that will be correlated with the spectroscopic data include the hydroxyl group, the quaternary carbon, the two equivalent 3-methoxyphenyl rings, and the methyl group.

Figure 2: Proposed key fragmentation pathways for 1,1-Bis(3-methoxyphenyl)ethanol in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Conclusion

This technical guide has provided a detailed predictive and comparative analysis of the NMR, IR, and MS spectra of 1,1-Bis(3-methoxyphenyl)ethanol. The presented data and interpretations, grounded in established spectroscopic principles and supported by data from analogous compounds, offer a robust framework for the characterization of this molecule. The symmetrical nature of the compound is a key feature that simplifies the NMR spectra, while the tertiary alcohol and methoxy functional groups give rise to characteristic signals in IR and predictable fragmentation patterns in MS. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds.

References

-

Royal Society of Chemistry. (2021). Supporting Information. RSC. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Stanciu, I. (2025). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanol: Properties, Synthesis, and Applications

A Note on Chemical Nomenclature: This guide focuses on the well-documented compound 1-(3-methoxyphenyl)ethanol (CAS No. 23308-82-9) . The initial topic requested, "1,1-Bis(3-methoxyphenyl)ethanol," does not correspond to a readily available chemical entity in scientific literature and may be a misnomer. Given the structural similarity in naming, this guide has been developed to provide a comprehensive and technically accurate resource on the more common and relevant secondary alcohol.

Introduction

1-(3-Methoxyphenyl)ethanol is an aromatic secondary alcohol that serves as a versatile building block in organic synthesis and holds relevance in the pharmaceutical industry. Its structure, featuring a chiral center, a hydroxyl group, and a methoxy-substituted phenyl ring, imparts a unique combination of reactivity and physical properties. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of its physicochemical characteristics, spectroscopic profile, synthesis, and key applications, grounded in established scientific principles and experimental data.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's fundamental properties are the bedrock of its application in research and development. 1-(3-methoxyphenyl)ethanol is a colorless to pale yellow liquid at room temperature with a mild aroma.[1]

Structural Information

The molecule consists of an ethanol backbone where one of the methyl hydrogens is substituted by a 3-methoxyphenyl group, creating a chiral center at the carbinol carbon.

Caption: Molecular Structure of 1-(3-Methoxyphenyl)ethanol.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of 1-(3-methoxyphenyl)ethanol.

| Property | Value | Source(s) |

| CAS Number | 23308-82-9 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 248.3 °C at 760 mmHg | [1][2] |

| Flash Point | 103.7 °C | [1][2] |

| Density | 1.053 g/cm³ | [1] |

| Refractive Index | 1.521 | [1] |

| LogP | 1.74850 | [1] |

| Purity | Typically >96-98% | [2][3] |

Spectroscopic Analysis and Characterization

Spectroscopic methods are essential for the unambiguous identification and purity assessment of organic compounds. The following section details the characteristic spectral signatures of 1-(3-methoxyphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[4][5]

¹H NMR (Proton NMR): The proton NMR spectrum is highly informative for structural confirmation.

-

Aromatic Protons (δ 6.7-7.3 ppm): The four protons on the benzene ring appear as a complex multiplet. The electron-donating methoxy group influences their chemical shifts, with the proton ortho to the carbinol group and the proton between the two substituents showing distinct signals from the others.[4]

-

Carbinol Proton (-CH(OH)-, δ ~4.7-4.8 ppm): This proton, attached to the same carbon as the hydroxyl group, typically appears as a quartet due to coupling with the adjacent methyl protons.[4]

-

Hydroxyl Proton (-OH, δ ~5.2 ppm): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a doublet, coupling to the carbinol proton. This signal will exchange with D₂O, causing it to disappear from the spectrum, a key diagnostic test.[4]

-

Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet.[4]

-

Methyl Protons (-CH₃, δ ~1.3-1.4 ppm): These three protons appear as a doublet due to coupling with the single carbinol proton.[4]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

-

Aromatic Carbons (δ 111-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group (C3) is the most deshielded (δ ~159.7 ppm), while the carbon bearing the ethanol substituent (C1) is also significantly downfield (δ ~149.7 ppm). The other four aromatic carbons appear between δ 111 and 130 ppm.[4]

-

Carbinol Carbon (-CH(OH)-, δ ~68.6 ppm): The carbon atom bonded to the hydroxyl group is found in this characteristic region for secondary alcohols.[4]

-

Methoxy Carbon (-OCH₃, δ ~55.3 ppm): The carbon of the methoxy group gives a signal in this typical range.[4]

-

Methyl Carbon (-CH₃, δ ~26.4 ppm): The terminal methyl carbon is the most upfield signal.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (3600-3200 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic) (3100-3000 cm⁻¹): Medium to weak absorptions corresponding to the C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic) (3000-2850 cm⁻¹): Absorptions for the C-H bonds of the methyl and methoxy groups.

-

C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1450 cm⁻¹): Two or more bands in this region are indicative of the carbon-carbon stretching within the benzene ring.

-

C-O Stretch (1250-1000 cm⁻¹): A strong absorption band is expected in this region, corresponding to the stretching vibrations of the alcohol C-O bond and the aryl ether C-O bond.

Synthesis, Reactivity, and Applications

1-(3-Methoxyphenyl)ethanol is not only a characterizable molecule but also a valuable participant in further chemical transformations.

Synthesis Protocol: Reduction of 3-Methoxyacetophenone

A common and efficient laboratory-scale synthesis involves the reduction of the corresponding ketone, 3-methoxyacetophenone. This transformation is a cornerstone of organic chemistry, converting a carbonyl group into a secondary alcohol.

Caption: Synthetic workflow for 1-(3-Methoxyphenyl)ethanol.

Step-by-Step Methodology:

-

Dissolution: 3-Methoxyacetophenone is dissolved in a suitable protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The choice of a protic solvent is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Cooling: The solution is cooled in an ice bath (0 °C). This is a critical step to control the reaction rate, as the reduction with sodium borohydride (NaBH₄) is exothermic.

-

Reductant Addition: Sodium borohydride is added portion-wise to the stirred solution. Adding the reductant slowly prevents an uncontrolled rise in temperature and ensures a smooth reaction.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water or dilute acid to destroy any excess NaBH₄. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude alcohol can be purified by silica gel column chromatography.[4]

Key Reactions and Applications

The utility of 1-(3-methoxyphenyl)ethanol stems from its reactive hydroxyl group and its chiral nature.

-

Chiral Resolution and Asymmetric Synthesis: As a racemic mixture, it can be resolved into its individual (R) and (S) enantiomers. This is often achieved through biocatalytic methods or by forming diastereomeric salts with a chiral resolving agent.[6][7] The enantiomerically pure forms are valuable chiral building blocks. For instance, (R)-1-(3-methoxyphenyl)ethanol is a key intermediate in the synthesis of (S)-rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[6]

-

Oxidation: The secondary alcohol can be oxidized back to the ketone, 3-methoxyacetophenone, or under specific conditions, to other products. It is used as a reactant in the chemoselective preparation of aryl aldehydes and ketones via TEMPO-copper(II) catalyzed oxidation.[8]

-

Pharmaceutical Impurity: It is recognized as "Rivastigmine EP Impurity G," highlighting its importance in the quality control and analysis of the final drug product.[8]

-

Catalyst Development: The molecule serves as a reactant for preparing 2,3-dihydroimidazo[1,2-a]pyridines, which function as enantioselective acyl transfer catalysts—a critical application for producing other chiral alcohols.[8]

Safety and Handling

As a laboratory chemical, 1-(3-methoxyphenyl)ethanol must be handled with appropriate precautions.

-

Hazard Statements: It is classified as harmful if swallowed (H302) and may cause skin (H315), eye (H319), and respiratory irritation (H335).[2][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature or refrigerated (4°C) for long-term stability.[2][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

-

Supporting Information for a scientific publication. (Details on NMR spectra).[4]

-

Guidechem. 1-(3-methoxy-phenyl)-ethanol 23308-82-9.[1]

-

Google Patents. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.[9]

-

ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.[10]

-

SciELO. Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases.[6]

-

Google Patents. US6403843B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.[11]

-

J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5]

-

ChemicalBook. 1-(3-methoxy-phenyl)-ethanol(23308-82-9) 1H NMR spectrum.[12]

-

Lookchem. Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL.[8]

-

ChemicalBook. 3-Methoxyacetophenone synthesis.[13]

-

Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.[7]

-

Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts.[14]

-

TCI EUROPE N.V. 1-(3-Methoxyphenyl)ethanol | 23308-82-9.

-

Sigma-Aldrich. 1-(3-Methoxyphenyl)ethanol | 23308-82-9.[3]

-

Sigma-Aldrich. 1-(3-Methoxyphenyl)ethanol | 23308-82-9.

-

ChemicalBook. (1R)-1-(3-METHOXYPHENYL)ETHANOL | 120523-12-8.[15]

-

ResearchGate. The potential of chiral solvents in enantioselective crystallization.[16]

-

Santa Cruz Biotechnology. (1S)-1-(3-methoxyphenyl)ethanol.[17]

-

SpectraBase. 1-(3,4-Dimethoxyphenyl)-2-phenoxyethanol - Optional[13C NMR] - Chemical Shifts.[18]

-

ChemicalBook. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR spectrum.[19]

-

Fisher Scientific. 1-(3-Methoxyphenyl)ethanol | 23308-82-9.[2]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [sigmaaldrich.com]

- 3. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. scielo.br [scielo.br]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US6403843B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 12. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR [m.chemicalbook.com]

- 13. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 14. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. (1R)-1-(3-METHOXYPHENYL)ETHANOL | 120523-12-8 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. (1S)-1-(3-methoxyphenyl)ethanol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. spectrabase.com [spectrabase.com]

- 19. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Precision Synthesis of 1,1-Diaryl-1-ethanols via Grignard Reagents

Executive Summary

The 1,1-diaryl-1-ethanol motif is a critical pharmacophore in medicinal chemistry, serving as the structural core for numerous antihistamines (e.g., Clemastine analogs), agrochemicals, and functional materials. While the Grignard reaction is a textbook transformation, the synthesis of sterically crowded tertiary alcohols often suffers from competitive side reactions—primarily enolization and reduction—that degrade yield and purity.

This guide provides a rigorous, field-validated protocol for the synthesis of 1,1-diaryl-1-ethanols. Unlike standard academic procedures, this workflow prioritizes the suppression of non-nucleophilic pathways through kinetic control and solvent modulation, ensuring high fidelity in drug development applications.

Part 1: Mechanistic Foundation & Strategic Route Selection

The Nucleophilic vs. Basicity Conflict

The formation of 1,1-diaryl-1-ethanols involves the attack of an aryl Grignard reagent (

-

Pathway A (Desired): Nucleophilic attack at the carbonyl carbon (Burgi-Dunitz trajectory) forms the magnesium alkoxide.

-

Pathway B (Enolization): Abstraction of an

-proton from the ketone forms an enolate. Upon acidic workup, this regenerates the starting ketone, often mistaken for "unreacted" material. -

Pathway C (Reduction): If the Grignard reagent has

-hydrogens (not applicable to PhMgBr but relevant for alkyl variants), hydride transfer can reduce the ketone to a secondary alcohol.

Route Selection Strategy

For the synthesis of asymmetric 1,1-diaryl-1-ethanols (where

| Route | Precursors | Pros | Cons |

| A | Preferred. Allows introduction of complex aryl rings late-stage. | Requires strict temp control to prevent enolization of the acetophenone. | |

| B | Avoids enolization (no | Synthesis of asymmetric benzophenones is often more chemically demanding than acetophenones. | |

| C | Efficient for symmetric diaryl products ( | Cannot synthesize asymmetric targets; requires 2+ equivalents of Grignard. |

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical divergence points for side reactions.

Figure 1: Mechanistic bifurcation between nucleophilic addition (green) and enolization (red).

Part 2: Detailed Experimental Protocol

Target Synthesis: 1-(4-Chlorophenyl)-1-phenylethanol Rationale: This asymmetric synthesis demonstrates the coupling of an electron-deficient aryl halide with a standard ketone, a common scenario in medicinal chemistry.

Reagents & Equipment

-

Magnesium Turnings (1.2 equiv): Must be fresh.

-

4-Chlorobromobenzene (1.1 equiv): The halide precursor.

-

Acetophenone (1.0 equiv): The electrophile.

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether (

).-

Note: THF promotes faster Grignard formation but can increase Wurtz coupling side products compared to

.

-

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

Step 1: Activation and Grignard Formation

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add magnesium turnings.[1][2]

-

Activation: Add a single crystal of iodine (

) and heat gently with a heat gun until iodine vapor sublimes, etching the MgO passivation layer. -

Initiation: Add 10% of the 4-chlorobromobenzene solution (in anhydrous THF). Wait for turbidity and exotherm (solvent reflux).

-

Troubleshooting: If no initiation occurs after 5 minutes, add 0.1 mL of DIBAL-H or use a sonic bath.

-

-

Propagation: Add the remaining halide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition to ensure complete consumption of Mg.

Step 2: Nucleophilic Addition (The Critical Step)

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Why: Lower temperatures favor the kinetic nucleophilic addition over the thermodynamic enolization pathway.

-

-

Addition: Dissolve acetophenone in anhydrous THF. Add this solution dropwise via cannula or syringe pump over 30 minutes.

-

Equilibration: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor via TLC (Target

usually lower than ketone).

Step 3: Quenching and Workup[3]

-

Hydrolysis: Cool the mixture back to 0°C.

-

The "Soft" Quench: Add saturated

dropwise.[3]-

Critical: Do NOT use

or

-

-

Extraction: Decant the organic layer. Dissolve magnesium salts in the aqueous layer with minimal water, then extract

with Ethyl Acetate. -

Drying: Dry combined organics over

(Sodium Sulfate).

Part 3: Troubleshooting & Optimization (The "Schlenk" Factor)

The Schlenk Equilibrium governs the reactivity of Grignard reagents in solution:

In THF, the equilibrium shifts towards

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Recovered Starting Material | Enolization occurred (Grignard acted as base).[3][6] | Lower addition temp (-78°C); Use Cerium(III) Chloride ( |

| Alkene Product Detected | Acidic dehydration during workup. | Switch to |

| Biphenyl Impurity | Wurtz Coupling ( | Dilute reaction; Add halide slower; Switch solvent to |

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical decision gate at initiation.

References

-

Mechanism of Grignard Addition

-

Side Reactions & Enolization

-

Schlenk Equilibrium & Solvent Effects

-

Pharmaceutical Relevance (1,1-diaryl motifs)

-

Workup Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. reddit.com [reddit.com]

- 14. (PDF) How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH 3 MgCl in Tetrahydrofuran [academia.edu]

- 15. Chiral 1,1-diaryl compounds as important pharmacophores - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Fulcrum of Molecular Design: A Technical Guide to the Applications of Tertiary Diaryl Ethanols in Organic Chemistry

Abstract

Tertiary diaryl ethanols, a class of tertiary alcohols characterized by a hydroxyl-bearing carbon connected to a methyl group and two aryl moieties, represent a pivotal structural motif in modern organic chemistry. Their unique combination of steric hindrance and electronic properties confers a distinct reactivity profile that has been strategically exploited in fields ranging from medicinal chemistry to polymer science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key transformations, and diverse applications of these versatile compounds. We will delve into the mechanistic underpinnings of their formation and reactivity, present detailed experimental protocols, and explore their role as critical intermediates in the synthesis of complex molecules, with a particular focus on their impact on drug discovery and development.

Introduction: The Strategic Importance of the Tertiary Diaryl Ethanol Scaffold

The tertiary alcohol is a recurring feature in pharmaceuticals and bioactive molecules. Its incorporation, particularly in the form of a tertiary diaryl ethanol, offers significant advantages in drug design. A primary benefit is the enhancement of metabolic stability.[1] Unlike primary and secondary alcohols, which are susceptible to oxidation to aldehydes/carboxylic acids and ketones, respectively, the tertiary alcohol moiety is resistant to oxidative metabolism.[1] This increased stability can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability. The steric bulk provided by the two aryl groups can further shield the hydroxyl group from enzymatic degradation, such as glucuronidation.[1]

Beyond metabolic stability, the diaryl motif itself is a well-established pharmacophore found in a multitude of biologically active compounds, including selective estrogen receptor modulators (SERMs) and cyclooxygenase-2 (COX-2) inhibitors.[2][3] The ability to readily synthesize and modify the aryl groups of tertiary diaryl ethanols allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will illuminate the synthetic pathways to these valuable compounds, their characteristic chemical transformations, and their burgeoning applications that underscore their significance as a cornerstone in the synthetic chemist's toolkit.

Synthesis of Tertiary Diaryl Ethanols: The Grignard Reaction as the Workhorse

The most prevalent and versatile method for the synthesis of tertiary diaryl ethanols is the Grignard reaction.[4] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.[5]

Synthesis from Aryl Ketones

The reaction of an aryl ketone, such as acetophenone, with an aryl magnesium halide (e.g., phenylmagnesium bromide) provides a direct route to unsymmetrical tertiary diaryl ethanols.[4] The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide.

Diagram 1: Synthesis of 1,1-Diphenylethanol from Acetophenone

Sources

- 1. pure.hw.ac.uk [pure.hw.ac.uk]

- 2. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 4. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

Structure elucidation of 1,1-Bis(3-methoxyphenyl)ethanol

Technical Guide: Structure Elucidation of 1,1-Bis(3-methoxyphenyl)ethanol

Executive Summary

This technical guide details the structural elucidation of 1,1-Bis(3-methoxyphenyl)ethanol (CAS: N/A for specific isomer, generic class diarylalkanols). As a tertiary diaryl carbinol, this molecule presents specific challenges in symmetry determination and substituent localization (distinguishing meta vs. ortho/para positioning).

This guide is designed for medicinal chemists and analytical scientists. It moves beyond basic spectral assignment to explain the causality of the signals—why the molecule behaves as it does under magnetic and photonic interrogation—and establishes a self-validating analytical workflow.

Synthetic Context & Retrosynthetic Logic

To elucidate a structure with high confidence, one must understand its origin. The presence of a tertiary alcohol with two identical aryl rings strongly suggests a Grignard addition or Organolithium reaction.

-

Precursor A: 3-Methoxyphenylmagnesium bromide (Grignard Reagent).

-

Precursor B: Ethyl Acetate (0.5 eq) or Acetyl Chloride.

-

Alternative: Reaction of 3-Methoxyacetophenone with 3-Methoxyphenylmagnesium bromide.

Knowing this pathway creates a "bias check" for the analyst: we expect a molecule with

Analytical Workflow

The following diagram outlines the logical flow from crude isolation to definitive structural confirmation.

Figure 1: Step-by-step analytical workflow for structural confirmation.

Mass Spectrometry (MS): The Stability Test

Theoretical Molecular Weight: 258.31 Da (

Tertiary alcohols are notorious for weak molecular ion (

-

Primary Signal (

): 258 m/z (Likely weak or absent). -

Diagnostic Fragment 1 (

): 240 m/z. Loss of -

Diagnostic Fragment 2 (

): 243 m/z. Loss of the methyl group ( -

Base Peak Candidate: The benzoyl cation analog or the stabilized diaryl cation (

) formed after losing both OH and the methyl group is less likely than the simple dehydration product.

Protocol: Use ESI (Electrospray Ionization) in positive mode with ammonium adducts (

Infrared Spectroscopy (FT-IR)

IR provides a quick "Go/No-Go" on the functional groups.

| Frequency ( | Vibration Mode | Structural Insight |

| 3300–3450 | O-H Stretch (Broad) | Confirms tertiary alcohol. Broadness indicates H-bonding. |

| 2835, 2940 | C-H Stretch ( | Methyl group (C-H) and Methoxy (O-Me) C-H stretches. |

| 1600, 1585 | C=C Aromatic Stretch | Typical "breathing" modes of the benzene rings. |

| 1250, 1040 | C-O Stretch | Strong bands. 1250 = Aryl-Alkyl ether (Ar-O-C). 1040 = Alkyl-O-C. |

Nuclear Magnetic Resonance (NMR)

This is the definitive tool. The molecule possesses a plane of symmetry passing through the C1-Methyl bond and the OH group, making the two aryl rings chemically equivalent.

A. Proton NMR ( H NMR) - 400 MHz in

Key Feature: You will see signals for one aryl ring integrating for double the expected proton count (e.g., 2H instead of 1H per position), proving the "Bis" nature.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 1.95 | Singlet (s) | 3H | Methyl (C2) | Attached to quaternary C1. Upfield due to shielding, but deshielded by OH/Aryl. |

| 2.40 | Broad Singlet | 1H | -OH | Exchangeable. Shift varies with concentration/solvent.[1] |

| 3.78 | Singlet (s) | 6H | Methoxy (-OCH3) | Two equivalent methoxy groups. Characteristic shift for Ar-OMe. |

| 6.78 | Doublet of Doublets (dd) | 2H | Ar-H (Pos 4 or 6) | Ortho to OMe, Para to Bridge. Shielded by OMe resonance. |

| 6.95 | Doublet (d) | 2H | Ar-H (Pos 6 or 4) | Ortho to Bridge, Para to OMe. |

| 7.05 | Narrow Singlet/Triplet | 2H | Ar-H (Pos 2) | The "isolated" proton between the Bridge and OMe. |

| 7.22 | Triplet (t) | 2H | Ar-H (Pos 5) | Meta to both substituents. Least shielded. |

The "Meta" Proof: A para-substituted ring (e.g., 1,1-bis(4-methoxyphenyl)ethanol) would show a classic AA'BB' system (two tall doublets). The 3-methoxy (meta) substitution pattern produces a complex 4-spin system (ABCD), often appearing as a singlet (H2), two doublets (H4, H6), and a triplet (H5). Observation of the H2 singlet (approx) and H5 triplet is the "fingerprint" for meta-substitution.

B. Carbon NMR ( C NMR)

Due to symmetry, we expect only 9 unique carbon signals despite the molecule having 16 carbons.

-

Aliphatic Zone:

-

30.5 ppm: Methyl (

-

55.2 ppm: Methoxy (

-

75.8 ppm: Quaternary Carbinol (

-

30.5 ppm: Methyl (

-

Aromatic Zone:

- 112.0 ppm: Ar-C2 (Ortho to OMe).

- 113.5 ppm: Ar-C4 (Ortho to OMe).

- 118.0 ppm: Ar-C6 (Ortho to Bridge).

- 129.0 ppm: Ar-C5 (Meta).

- 148.5 ppm: Ar-C1 (Ipso to Bridge - Quaternary).

- 159.5 ppm: Ar-C3 (Ipso to OMe - Quaternary).

Advanced Validation: HMBC Connectivity

To finalize the structure without X-ray crystallography, Heteronuclear Multiple Bond Correlation (HMBC) is required.

-

Experiment:

HMBC. -

Target Correlation: Look for the Methyl protons (

1.95) showing a long-range coupling to the Quaternary Aromatic Carbon ( -

Result: This confirms the methyl group and the aryl rings are attached to the same central carbon, ruling out rearranged isomers.

Figure 2: HMBC correlations confirming the attachment of the methyl group to the diaryl center.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for additivity rules in NMR).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library. (Reference for fragmentation patterns of tertiary alcohols).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on spin system analysis).

Sources

Methodological & Application

Protocol for the synthesis of 1,1-Bis(3-methoxyphenyl)ethanol using Grignard reagents

Application Note: High-Fidelity Synthesis of 1,1-Bis(3-methoxyphenyl)ethanol via Grignard Double Addition

Executive Summary

This application note details the optimized protocol for synthesizing 1,1-Bis(3-methoxyphenyl)ethanol, a tertiary alcohol scaffold relevant to medicinal chemistry and materials science. The method utilizes a "double addition" Grignard strategy, reacting two equivalents of 3-methoxyphenylmagnesium bromide with one equivalent of ethyl acetate.

Unlike standard textbook descriptions, this guide focuses on the process causality —explaining why specific controls (temperature, stoichiometry, quenching pH) are critical to preventing common failure modes such as incomplete conversion (stopping at the ketone) or acid-catalyzed dehydration (formation of the alkene).

Mechanistic Insight & Reaction Pathway

The synthesis relies on the varying electrophilicity of the carbonyl center.[1] The Grignard reagent (nucleophile) attacks the ester to form a tetrahedral intermediate, which collapses to eject the ethoxide leaving group, generating a ketone (3-methoxyacetophenone).

Critical Insight: The intermediate ketone is more electrophilic than the starting ester.[1] Therefore, the second equivalent of Grignard reacts immediately. Isolation of the intermediate ketone is not possible under these conditions; the reaction must be driven to the tertiary alcohol.

Figure 1: Sequential addition mechanism. Note that the Ketone intermediate is transient and reacts faster than the starting Ester.

Experimental Design & Stoichiometry

To ensure complete conversion, a slight excess of the Grignard reagent is employed (2.2 to 2.5 equivalents).

Table 1: Reagent Loading

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 3-Bromoanisole | 187.03 | 2.4 | Grignard Precursor |

| Magnesium Turnings | 24.31 | 2.6 | Metal Source (Excess) |

| Ethyl Acetate | 88.11 | 1.0 | Electrophile (Limiting) |

| THF (Anhydrous) | 72.11 | Solvent | 0.5 M Concentration |

| Iodine ( | 253.8 | Catalytic | Surface Activator |

Detailed Protocol

Phase A: Preparation of 3-Methoxyphenylmagnesium Bromide

Pre-requisite: All glassware must be flame-dried or oven-dried (120°C) and cooled under a stream of Nitrogen (

-

Activation: Place Mg turnings (2.6 eq) in a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Add a single crystal of Iodine.[2]

-

Expert Note: The Iodine acts as a radical initiator and cleans the Mg oxide layer.

-

-

Initiation: Add just enough anhydrous THF to cover the Mg. Add 5-10% of the total 3-Bromoanisole volume directly to the Mg.

-

Visual Check: Gentle heating (heat gun) may be required. Initiation is confirmed by the disappearance of the iodine color (brown

clear/cloudy) and the onset of spontaneous boiling (exotherm).[3]

-

-

Propagation: Dilute the remaining 3-Bromoanisole with THF. Add this solution dropwise over 30–45 minutes.

-

Control: Maintain a gentle reflux driven by the reaction's own exotherm. If the reflux stops, pause addition and gently heat.

-

-

Completion: After addition, reflux externally (oil bath) for 1 hour to ensure full consumption of the aryl halide. The solution should be a dark, cloudy grey/brown.

Phase B: The Double Addition

-

Cooling: Cool the Grignard solution to 0°C (ice/water bath).

-

Reasoning: Low temperature prevents side reactions (e.g., polymerization) during the initial exothermic quench of the ester.

-

-

Ester Addition: Dilute Ethyl Acetate (1.0 eq) in equal volumes of THF. Add this solution dropwise to the cold Grignard reagent.[4][5]

-

Observation: The viscosity will increase significantly as the magnesium alkoxide aggregates form.

-

-

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.

-

Validation: TLC should show the disappearance of the intermediate ketone (if visible) and the starting ester.

-

Phase C: Controlled Quenching (The "Safety Valve")

Critical Step: Do NOT use HCl or

-

Hydrolysis: Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

) .-

Why

? Tertiary alcohols are highly prone to acid-catalyzed dehydration (E1 mechanism) to form alkenes (styrene derivatives).

-

-

Workup: Decant the organic layer.[2] Dissolve sticky Mg salts with a minimum amount of water if necessary, but avoid strong acidification. Extract aqueous layer with Ethyl Acetate (3x).

-

Drying: Dry combined organics over

(Sodium Sulfate), filter, and concentrate in vacuo.

Purification & Analysis

The crude product is often an oil that may crystallize upon standing or scratching, depending on purity.

-

Primary Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (SiO2).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

80:20). -

Elution Order: Non-polar biphenyl (homocoupling impurity) elutes first, followed by unreacted ketone (if any), then the target alcohol.

-

-

Alternative (if solid): Recrystallization from hot Hexanes/Ether.

Workflow Diagram:

Figure 2: Operational workflow emphasizing the critical temperature transitions and quenching logic.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction Initiation | Mg surface oxidized or wet solvent. | Add more |

| Wurtz Coupling (Biphenyls) | Localized heating or fast addition.[6] | Dilute the aryl bromide further; slow down the addition rate to control exotherm. |

| Low Yield (Ketone present) | Insufficient Grignard or moisture. | Ensure >2.2 eq of Grignard. Re-dry THF over molecular sieves. |

| Alkene Formation | Acidic workup too harsh. | Strictly use |

References

-

Preparation of Grignard Reagents: Organic Syntheses, Coll. Vol. 1, p. 550 (1941); Vol. 3, p. 200 (1923). (Standard protocols for phenylmagnesium bromide analogs).

-

Grignard Addition to Esters (Mechanism): Master Organic Chemistry, "Reaction of Grignard Reagents with Esters."

-

Quenching Protocols for Tertiary Alcohols: BenchChem Technical Support, "Effective Quenching Methods for Grignard Reactions." (Highlighting NH4Cl usage).

-

Synthesis of 1-(3-methoxyphenyl)ethanol (Analogous Purification): Royal Society of Chemistry, Supporting Information for Asymmetric Hydrogenation. (Provides NMR/TLC data for the mono-analog).

Sources

Detailed experimental procedure for Grignard reaction with methyl acetate and 3-methoxyphenylmagnesium bromide

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of the tertiary alcohol 1,1-bis(3-methoxyphenyl)ethanol. The procedure involves the formation of a Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium, followed by its reaction with methyl acetate. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not just a step-by-step protocol but also the underlying chemical principles, safety considerations, and troubleshooting advice to ensure a successful and reproducible experiment.

Introduction and Scientific Principle

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[1][2] Grignard reagents (organomagnesium halides, RMgX) act as potent carbon-based nucleophiles, readily attacking electrophilic carbon centers such as those in carbonyl compounds.[2][3]

The reaction of a Grignard reagent with an ester is a classic method for preparing tertiary alcohols where at least two of the alkyl or aryl substituents are identical.[4][5] This transformation is distinct from the reaction with aldehydes or ketones because it consumes two equivalents of the Grignard reagent for every one equivalent of the ester.[6][7] The reaction proceeds via a two-stage mechanism: an initial nucleophilic acyl substitution to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction to yield the tertiary alcohol upon acidic workup.[8][9][10]

This protocol details the synthesis of 1,1-bis(3-methoxyphenyl)ethanol, a tertiary alcohol, by reacting methyl acetate with two equivalents of 3-methoxyphenylmagnesium bromide.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

First Nucleophilic Attack: The first equivalent of the Grignard reagent, 3-methoxyphenylmagnesium bromide, adds to the electrophilic carbonyl carbon of methyl acetate. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6][9][11]

-

Elimination to Form a Ketone: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group. This step results in the formation of an intermediate ketone, 3-methoxyacetophenone.[4][11][12]

-

Second Nucleophilic Attack: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[6] Therefore, it is rapidly attacked by a second equivalent of 3-methoxyphenylmagnesium bromide, leading to a new tetrahedral intermediate, a magnesium alkoxide salt.[9][11]

-

Protonation (Work-up): The reaction is quenched with a mild acid source (e.g., aqueous ammonium chloride solution). This protonates the magnesium alkoxide to yield the final tertiary alcohol product, 1,1-bis(3-methoxyphenyl)ethanol, and water-soluble magnesium salts.[11][13]

Caption: Mechanism of Grignard reaction with an ester.

Materials, Reagents, and Equipment

Reagent List

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | 2.2 |

| 3-Bromoanisole | C₇H₇BrO | 187.04 | 18.7 g | 0.100 | 2.0 |

| Methyl Acetate | C₃H₆O₂ | 74.08 | 3.70 g | 0.050 | 1.0 |

| Iodine | I₂ | 253.81 | 1-2 small crystals | Catalytic | - |

| Anhydrous THF | C₄H₈O | - | ~150 mL | - | - |

| Sat. aq. NH₄Cl | NH₄Cl | - | ~100 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | - | ~150 mL | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment List

-

Round-bottom flasks (250 mL and 500 mL), three-necked

-

Reflux condenser

-

Pressure-equalizing dropping funnel (125 mL)

-

Glass stopper and septum

-

Magnetic stirrer and stir bars

-

Heating mantle with controller

-

Inert gas (Nitrogen or Argon) line with bubbler

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

Detailed Experimental Protocol

The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[1][14][15] The Grignard reagent is a strong base and will be destroyed by even trace amounts of water.[12][16][17]

Caption: Overall experimental workflow.

Part A: Preparation of 3-methoxyphenylmagnesium Bromide

-

Glassware Preparation: All glassware must be scrupulously cleaned and dried in an oven at >120 °C for several hours or flame-dried under a vacuum or a stream of dry nitrogen immediately before use.[18][19]

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a nitrogen/argon inlet and bubbler), a pressure-equalizing dropping funnel, and a glass stopper.

-

Reagent Charging: Place the magnesium turnings (2.67 g, 0.110 mol) into the reaction flask. Add one or two small crystals of iodine. The iodine helps to activate the magnesium surface.[2][11]

-

Initiation: In the dropping funnel, prepare a solution of 3-bromoanisole (18.7 g, 0.100 mol) in 50 mL of anhydrous THF. Add ~5-10 mL of this solution to the magnesium turnings.

-

Reaction: The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask. If the reaction does not start, gentle warming with a heating mantle may be required. Once initiated, the reaction is exothermic and should sustain a gentle reflux.[1]

-

Addition: Once the reaction is self-sustaining, add the remaining 3-bromoanisole solution dropwise from the funnel at a rate that maintains a steady but controllable reflux. This controlled addition is crucial to prevent a runaway reaction.[20] The total addition should take approximately 30-45 minutes.

-

Completion: After the addition is complete, gently heat the mixture at reflux for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy, grayish-brown color. Allow the Grignard reagent to cool to room temperature.

Part B: Reaction with Methyl Acetate

-

Ester Solution: Prepare a solution of methyl acetate (3.70 g, 0.050 mol) in 25 mL of anhydrous THF in a separate dry flask.

-

Cooling: Cool the freshly prepared Grignard reagent in the reaction flask to 0 °C using an ice-water bath.[11]

-

Addition: Transfer the methyl acetate solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent over 20-30 minutes. The addition is exothermic and maintaining a low temperature is important to minimize side reactions.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

Part C: Aqueous Work-up and Isolation

-

Quenching: Prepare a beaker containing ~100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/ammonium chloride slurry. Using saturated ammonium chloride provides a mildly acidic quench suitable for tertiary alcohols that may be sensitive to elimination under strongly acidic conditions.[13]

-

Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add ~75 mL of diethyl ether and shake well, venting frequently. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer. Wash the remaining organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and removing residual water.[13]

-

Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Decant or filter the dried solution away from the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part D: Purification

The crude 1,1-bis(3-methoxyphenyl)ethanol can be purified by either column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure tertiary alcohol.[13][21]

Safety and Hazard Analysis

Grignard reactions present several significant hazards that must be managed with appropriate engineering controls and personal protective equipment.[18][22]

| Hazard | Cause | Mitigation Measures |

| Fire | Anhydrous ether solvents (THF, diethyl ether) are extremely flammable. The reaction is exothermic and can lead to boiling of the solvent.[18][20] | Conduct the reaction in a chemical fume hood. Keep flammable solvents away from ignition sources. Do not use a heating mantle for uncontrolled heating.[18] Have an ice bath ready to cool the reaction if it becomes too vigorous. |

| Runaway Reaction | The reaction is highly exothermic, especially during initiation and addition. Rapid addition of reagents can cause the reaction to accelerate uncontrollably.[18][20] | Add the alkyl halide and ester solutions slowly and dropwise. Use an ice bath to moderate the temperature. Ensure the reaction flask is of adequate size.[20] |

| Reactivity | Grignard reagents react violently with water, releasing flammable hydrogen gas.[14][22] They are also air-sensitive. | Use anhydrous reagents and glassware.[14] Perform the reaction under an inert atmosphere (N₂ or Ar). Quench the reaction slowly and carefully. |

| Chemical Exposure | 3-Bromoanisole is an irritant. Iodine is corrosive.[22] Solvents can be harmful upon inhalation or skin contact. | Wear appropriate PPE: safety goggles, a cotton lab coat, and nitrile gloves.[20] Handle all chemicals within a fume hood. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution |

| Reaction fails to initiate. | - Wet glassware or reagents.[18]- Inactive magnesium surface (oxide layer).[2] | - Ensure all glassware is rigorously dried and use anhydrous solvents.- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[9] Gently warm the flask. |

| Low yield of product. | - Incomplete reaction.- Grignard reagent destroyed by moisture.[15]- Side reactions (e.g., Wurtz coupling).[1]- Product loss during work-up.[13] | - Ensure sufficient reaction time and/or gentle heating.- Re-check for anhydrous conditions.- Control addition rate and temperature.- Perform multiple extractions of the aqueous layer. |

| Persistent emulsion during extraction. | Formation of fine magnesium salt precipitates.[13] | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Filter the entire mixture through a pad of Celite. |

| Biphenyl-type impurity observed. | Homocoupling of the Grignard reagent (3,3'-dimethoxybiphenyl). This is a common side reaction.[2][13] | This nonpolar byproduct can usually be separated from the more polar tertiary alcohol product by column chromatography. |

References

- Department of Chemistry, University of Massachusetts Boston. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.

- American Chemical Society. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.

- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.

-

Oreate AI. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

PSIBERG. (2021, October 10). Why must Grignard reactions be anhydrous? Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

-

Funny Ehs info (YouTube Channel). (2024, June 7). Grignard reaction safety. Retrieved from [Link]

-

Brainly. (2023, March 28). Why must Grignard reactions be anhydrous? Retrieved from [Link]

- Jasperse, J. (n.d.). Grignard Reaction.

-

Chemistry LibreTexts. (2022, September 24). Chemistry of Esters. Retrieved from [Link]

-

Oreate AI Blog. (2026, February 19). Unlocking Grignard Reactions: Predicting the Major Products. Retrieved from [Link]

-

Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent? Retrieved from [Link]

-

Shaalaa.com. (2017, October 5). Explain why Grignard reagents should be prepared under anhydrous conditions? Retrieved from [Link]

- University of California, Irvine. (n.d.). The Grignard Reaction.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

-

OUPUniversities (YouTube Channel). (2013, March 27). Esters and Grignard reagent. Retrieved from [Link]

-

ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]

-

Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols. Retrieved from [Link]

- University of California, Irvine. (n.d.). 25. The Grignard Reaction.

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 15. psiberg.com [psiberg.com]

- 16. brainly.com [brainly.com]

- 17. shaalaa.com [shaalaa.com]

- 18. acs.org [acs.org]

- 19. quora.com [quora.com]

- 20. dchas.org [dchas.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 1,1-Bis(3-methoxyphenyl)ethanol as a Synthetic Building Block

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

This document addresses the application of 1,1-Bis(3-methoxyphenyl)ethanol as a building block in multi-step synthesis. It is critical to inform the user that a thorough search of the scientific literature and chemical databases reveals a significant lack of specific documentation, including a dedicated CAS number, for 1,1-Bis(3-methoxyphenyl)ethanol. This suggests that it is not a commonly available or widely utilized building block.

Therefore, this guide will take a two-pronged approach rooted in established principles of organic chemistry. Firstly, we will propose a robust and logical synthetic route for the in-situ or batch preparation of 1,1-Bis(3-methoxyphenyl)ethanol, as a researcher would need to synthesize it first. Secondly, we will discuss its potential applications as a tertiary alcohol building block based on its structure and the known reactivity of analogous compounds. The protocols provided are based on well-established, general methodologies for the synthesis of tertiary alcohols.

Part 1: Proposed Synthesis of 1,1-Bis(3-methoxyphenyl)ethanol

The most direct and classical approach to synthesizing a tertiary alcohol such as 1,1-Bis(3-methoxyphenyl)ethanol is through a Grignard reaction.[1][2][3][4] This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide on a carbonyl compound.[4] Two plausible Grignard routes are presented below.

Synthetic Pathway A: Grignard Reagent from 3-Bromoanisole with a Ketone

This is the more convergent approach, where 3-methoxyphenylmagnesium bromide is reacted with 3'-methoxyacetophenone.

DOT Diagram of Synthetic Pathway A

Caption: Proposed synthesis of 1,1-Bis(3-methoxyphenyl)ethanol via Grignard reaction.

Protocol 1: Synthesis of 1,1-Bis(3-methoxyphenyl)ethanol via Grignard Reaction

This protocol details the preparation of the Grignard reagent followed by its reaction with a ketone.

Safety Precautions:

-

Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air.[3]

-

All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[3]

-

Anhydrous solvents are essential. Diethyl ether or tetrahydrofuran (THF) are common choices, with THF being preferable due to its higher boiling point and better solvating properties for the Grignard reagent. Both are highly flammable.[3]

-

The formation of the Grignard reagent is exothermic; an ice-water bath must be on hand for temperature control.[3]

-

Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Notes |

| Magnesium turnings | 24.31 | 0.052 | 1.26 g | Activate by grinding or with a crystal of iodine. |

| 3-Bromoanisole | 187.04 | 0.050 | 9.35 g (6.28 mL) | Must be anhydrous. |

| 3'-Methoxyacetophenone | 150.17 | 0.045 | 6.76 g (5.98 mL) | Must be anhydrous. |

| Anhydrous Tetrahydrofuran (THF) | - | - | ~100 mL | Distilled from sodium/benzophenone or from a commercial source. |

| Iodine | 253.81 | - | 1-2 small crystals | For magnesium activation. |

| Saturated aqueous NH₄Cl | - | - | ~50 mL | For quenching the reaction. |

| Diethyl ether or Ethyl acetate | - | - | As needed | For extraction. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | For drying the organic layer. |

Experimental Procedure:

Part A: Preparation of 3-Methoxyphenylmagnesium Bromide

-

Set up a three-necked round-bottom flask equipped with a reflux condenser (topped with a nitrogen/argon inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Place the magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a stream of inert gas until violet iodine vapors are observed, which helps to activate the magnesium surface. Allow the flask to cool.

-

Add ~20 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 3-bromoanisole (9.35 g) in 30 mL of anhydrous THF.

-

Add a small portion (~5 mL) of the 3-bromoanisole solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. The solution may also turn cloudy or grayish. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction if it becomes too vigorous.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3'-Methoxyacetophenone

-

Cool the freshly prepared Grignard solution in an ice-water bath.

-

Dissolve 3'-methoxyacetophenone (6.76 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 10°C during the addition. A precipitate (the magnesium alkoxide salt) will likely form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). This will hydrolyze the alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 1,1-Bis(3-methoxyphenyl)ethanol, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization if it is a solid.

Part 2: Potential Applications in Multi-Step Synthesis

As a tertiary alcohol, 1,1-Bis(3-methoxyphenyl)ethanol is a potential building block for several classes of molecules. The presence of two electron-donating methoxy groups on the phenyl rings can influence the reactivity and properties of its derivatives.

DOT Diagram of Potential Reactions

Caption: Potential synthetic transformations of 1,1-Bis(3-methoxyphenyl)ethanol.

-

Synthesis of Substituted Alkenes:

-